LogP Differentiation: Propyl P–Alkyl Chain Confers 2.5-Fold Higher Lipophilicity than the Ethyl Analog
Ethyl (chloromethyl)(propyl)phosphinate exhibits a computed LogP of 2.9073, compared to 2.5172 for its closest structural analog, ethyl (chloromethyl)(ethyl)phosphinate (CAS 24327-58-0), as determined by the same computational method on the same vendor platform . This ΔLogP of +0.3901 corresponds to an approximately 2.5-fold higher octanol/water partition coefficient for the propyl-substituted compound. Extending the comparison to ethyl (chloromethyl)(methyl)phosphinate (LogP = 2.12710, CAS 110838-42-1) yields a ΔLogP of +0.7802, representing a roughly 6.0-fold partition enhancement . The incremental LogP gain of ~0.39 per additional methylene unit in the P–alkyl chain is consistent with the established Hansch π contribution for aliphatic –CH₂– fragments.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.9073 (Ethyl (chloromethyl)(propyl)phosphinate, CAS 2060043-21-0, MW 184.60) |
| Comparator Or Baseline | LogP = 2.5172 (Ethyl (chloromethyl)(ethyl)phosphinate, CAS 24327-58-0, MW 170.57); LogP = 2.12710 (Ethyl (chloromethyl)(methyl)phosphinate, CAS 110838-42-1, MW 156.55) |
| Quantified Difference | ΔLogP = +0.3901 vs ethyl analog (~2.5-fold); ΔLogP = +0.7802 vs methyl analog (~6.0-fold) |
| Conditions | Computed LogP values reported on Leyan (leyan.com) and Chemsrc (chemsrc.com) product specification pages; consistent computational methodology within each platform |
Why This Matters
Higher lipophilicity directly impacts organic-phase extractability, reversed-phase chromatographic retention, membrane permeability in biological assays, and compatibility with hydrophobic reaction media—making the propyl-substituted compound preferable when increased organic solubility or biological membrane partitioning is required.
